

# An In-depth Technical Guide on 3-Amino-4-(methylamino)benzonitrile

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## Compound of Interest

Compound Name: 3-Amino-4-(methylamino)benzonitrile

Cat. No.: B1333672

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This technical guide provides a comprehensive overview of the available data and methodologies related to **3-Amino-4-(methylamino)benzonitrile**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of aromatic amines. Furthermore, a plausible synthetic pathway is presented to aid researchers in its preparation.

## Solubility Data

Quantitative solubility data for **3-Amino-4-(methylamino)benzonitrile** in various solvents is not readily available in the reviewed scientific literature and chemical databases. However, based on its chemical structure—an aromatic ring with amino and methylamino groups—and its classification as a solid<sup>[1]</sup>, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility Profile of **3-Amino-4-(methylamino)benzonitrile**

Solvent Class	Predicted Solubility	Rationale
Polar Protic Solvents		
Water	Sparingly Soluble	The presence of amino groups allows for hydrogen bonding with water, but the aromatic ring and methyl group are hydrophobic, limiting solubility.
Alcohols (Methanol, Ethanol)	Soluble	The alkyl chain of the alcohol is less polar than water, better accommodating the non-polar parts of the molecule, while still allowing for hydrogen bonding.
Polar Aprotic Solvents		
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it a good solvent for many polar and non-polar compounds.
Dimethylformamide (DMF)	Soluble	Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile	Moderately Soluble	Acetonitrile is polar but less so than DMSO and DMF. It is a good solvent for many organic compounds but may have limitations with more polar or hydrogen-bond-donating solutes.
Non-Polar Solvents		
Toluene, Hexane	Sparingly Soluble to Insoluble	The polar amino and nitrile functional groups make the

molecule less likely to dissolve in non-polar hydrocarbon solvents.

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#### Aqueous Acid

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Dilute HCl

Soluble

The basic amino groups will be protonated to form water-soluble ammonium salts[2].

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#### Aqueous Base

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Dilute NaOH

Insoluble

The amino groups are not acidic and will not be deprotonated by a dilute base.

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## Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic amine like **3-Amino-4-(methylamino)benzonitrile** in various solvents at a specific temperature. This method is adapted from standard laboratory procedures for solubility measurement[1][2][3][4].

Objective: To quantitatively determine the solubility of **3-Amino-4-(methylamino)benzonitrile** in a given solvent at a controlled temperature.

Materials:

- **3-Amino-4-(methylamino)benzonitrile** (solid)
- Selected solvents (e.g., water, ethanol, DMSO, toluene)
- Thermostatically controlled shaker or water bath
- Analytical balance (accurate to 0.1 mg)
- Vials or flasks with secure caps
- Syringe filters (0.45 µm pore size, compatible with the solvent)

- Syringes
- Pre-weighed evaporation dishes or vials
- Oven or vacuum desiccator

Procedure:

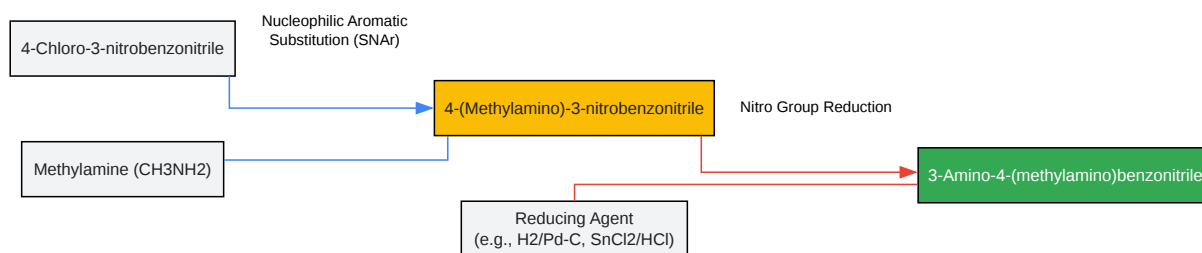
- Preparation of Saturated Solution:
  - Add an excess amount of solid **3-Amino-4-(methylamino)benzonitrile** to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.
  - Securely cap the vial to prevent solvent evaporation.
  - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
  - After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
  - Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe.
  - Attach a 0.45 µm syringe filter to the syringe.
  - Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered aliquot.
- Solvent Evaporation and Mass Determination:
  - Place the evaporation dish with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively,

use a vacuum desiccator at room temperature.

- Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
- Weigh the evaporation dish containing the dried solute on the analytical balance.
- Calculation of Solubility:
  - Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
  - The solubility (S) can be expressed in g/L or mol/L using the following formulas:
    - $S \text{ (g/L)} = (\text{Mass of dissolved solid in g}) / (\text{Volume of aliquot in L})$
    - $S \text{ (mol/L)} = (\text{Mass of dissolved solid in g} / \text{Molar mass of the compound}) / (\text{Volume of aliquot in L})$  (Molar mass of **3-Amino-4-(methylamino)benzonitrile** = 147.18 g/mol )
- Replicates:
  - Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the average solubility with the standard deviation.

## Plausible Synthetic Workflow

While a specific, detailed synthesis for **3-Amino-4-(methylamino)benzonitrile** is not readily available in the searched literature, a plausible two-step synthetic route can be proposed based on known organic chemistry transformations and syntheses of similar compounds[5][6][7]. This workflow involves a nucleophilic aromatic substitution followed by a reduction.



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Caption: Plausible two-step synthesis of **3-Amino-4-(methylamino)benzonitrile**.

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